molecular formula C21H21NO5 B2879661 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid CAS No. 1695476-98-2

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid

Cat. No. B2879661
M. Wt: 367.401
InChI Key: BLVWTMAIPKJGEW-UHFFFAOYSA-N
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Description

The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid” is a chemical compound with the CAS Number: 260367-12-2 . It has a molecular weight of 341.36 and its linear formula is C19H19NO5 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C19H19NO5 . It contains a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino group, which is in turn attached to a 2-(oxolan-3-yl)acetic acid group. The Fmoc group is a common protective group used in peptide synthesis.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 341.36 . The boiling point is 602.6°C at 760 mmHg . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis of Oligomers and Amino Acid Derivatives

Synthesis of oligomers

The compound has been utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids were prepared. These monomers were incorporated into solid-phase synthesis, leading to efficient synthesis of oligomers varying in length, highlighting its utility in complex oligomer synthesis (Gregar & Gervay-Hague, 2004).

Derivatives in enzyme-activated surfactants

The compound's derivatives have been used as surfactants for carbon nanotubes (CNTs), demonstrating the potential in materials science for creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application underlines its importance in nanotechnology and materials engineering (Cousins et al., 2009).

Fluorophore Development for Biomedical Analysis

Development of novel fluorophores

A derivative, 6-methoxy-4-quinolone, has been explored for its strong fluorescence characteristics in a wide pH range of aqueous media. This novel fluorophore exhibits potential for biomedical analysis, including as a fluorescent labeling reagent for the determination of carboxylic acids. Its stability and strong fluorescence across a broad pH spectrum make it a valuable tool in fluorescence microscopy and analysis (Hirano et al., 2004).

Peptide Synthesis and Modification

Preparation for solid-phase syntheses

The compound has been key in preparing N-Fmoc-protected β2-homoamino acids, facilitating the synthesis of β-peptides. This highlights its role in peptide chemistry, enabling the development of peptides with potential therapeutic applications (Šebesta & Seebach, 2003).

Carboxylic Acid Analysis

Carbonyl group determination in cellulosics

The compound has been utilized in a novel method for the determination of carbonyl groups in cellulosic materials. This application is significant for the analysis of cellulosic material degradation and modification, offering accurate determination of carbonyl profiles relative to molecular weight (Röhrling et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxolan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)19(13-9-10-26-11-13)22-21(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVWTMAIPKJGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid

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